molecular formula C7H10ClN3O B1355107 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol CAS No. 55662-19-6

3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol

Cat. No. B1355107
CAS RN: 55662-19-6
M. Wt: 187.63 g/mol
InChI Key: VKJXZBFICQTCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol, also known as 3-chloro-4-amino-1-propanol, is a synthetic compound used in a variety of scientific research applications. It is an important chemical reagent used in the synthesis of other compounds, and has been used in a variety of biochemical and physiological experiments.

Scientific Research Applications

  • Supramolecular Structures : The molecule shows a very polarized molecular-electronic structure, which is significant in the study of hydrogen bonding, base pairing, and molecular packing in aminopyrimidine structures. This is crucial for understanding nucleic acid structures and functions (Cheng et al., 2011).

  • Kinase Inhibition and Anticancer Activity : Derivatives of this compound have been evaluated as inhibitors of Src kinase, with certain derivatives showing significant inhibitory potency and potential anticancer activity (Sharma et al., 2010).

  • Synthesis of Intermediates for HIV-1 Inhibitors : The compound has been used in the synthesis of intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, demonstrating its importance in the development of antiviral drugs (Ju Xiu-lia, 2015).

  • Crystal Structure Analysis : Studies on the crystal structure of related pyrimidin-4-one derivatives have provided insights into their hydrogen-bonding patterns, which is valuable in the design of pharmaceuticals (Gerhardt & Bolte, 2016).

  • Synthesis and Biological Properties : Research has been conducted on the synthesis of derivatives and their biological properties, such as anticonvulsive and n-cholinolytic activities, highlighting their potential in therapeutic applications (Papoyan et al., 2011).

  • Enzymatic Synthesis of Cyclic Polyamines : The compound has been used as a starting material for the enzymatic synthesis of cyclic polyamines, showing potential in drug and gene delivery (Cassimjee et al., 2012).

  • Synthesis of Radioligands : The compound has been used in the synthesis of radiolabelled high affinity antagonists for receptors, such as the corticotropin-releasing hormone type 1 receptor, important for cell-based binding assays (Hiebel et al., 2006).

properties

IUPAC Name

3-[(2-chloropyrimidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c8-7-10-4-2-6(11-7)9-3-1-5-12/h2,4,12H,1,3,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJXZBFICQTCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol

Synthesis routes and methods

Procedure details

2,4-Dichloropyrimidine (4.5 g, 0.03 m) in an n-butanol (50 ml)-water (50 ml) mixture is reacted with 3-amino-1-propanol (4.5 g, 0.06 m) following the procedure of Example 1. After stirring at room temperature for 24 hours, water (200 ml) is added, the mixture is extracted with methylene chloride (3×200 ml), the combined organic extracts are washed well with water, dried, and concentrated. Recrystallization of the solid residue from methylene chloride/hexane yields 2.8 g of 2-chloro-4-(3-hydroxypropylamino)pyrimidine, m.p. 113°-114° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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